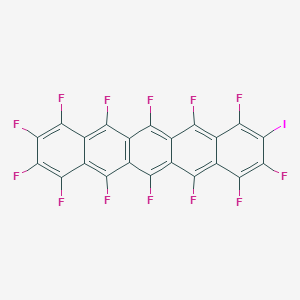
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes multiple fluorine atoms and an iodine atom, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene typically involves the fluorination of pentacene followed by iodination. The fluorination process can be achieved using reagents such as elemental fluorine or fluorinating agents like xenon difluoride under controlled conditions. The iodination step involves the use of iodine or iodine monochloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced fluorinated pentacene derivatives.
Substitution: Formation of various substituted fluorinated pentacene compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated aromatic compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and electronic devices.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound effective in various applications, including as a catalyst or in molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacene: The parent compound, lacking fluorine and iodine substitutions.
Fluorinated Pentacenes: Compounds with varying degrees of fluorination but without iodine.
Iodinated Pentacenes: Compounds with iodine substitution but without fluorination.
Uniqueness
1,2,3,4,5,6,7,8,9,11,12,13,14-Tridecafluoro-10-iodopentacene is unique due to its high degree of fluorination combined with iodine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
919293-78-0 |
|---|---|
Molekularformel |
C22F13I |
Molekulargewicht |
638.1 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8,9,11,12,13,14-tridecafluoro-10-iodopentacene |
InChI |
InChI=1S/C22F13I/c23-9-1-2(12(26)6-5(11(1)25)15(29)19(33)20(34)16(6)30)10(24)4-3(9)13(27)7-8(14(4)28)18(32)22(36)21(35)17(7)31 |
InChI-Schlüssel |
XNQXAFCDXUZHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)I)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
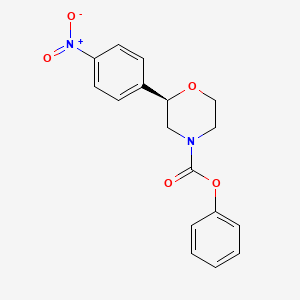
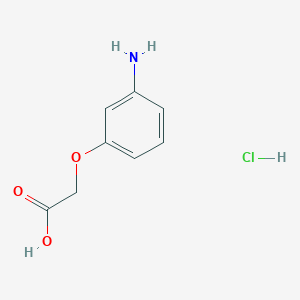
![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
methanone](/img/structure/B14181753.png)
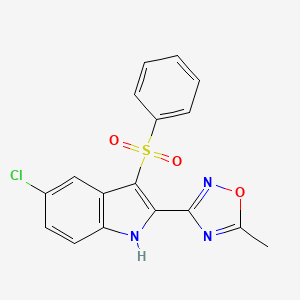
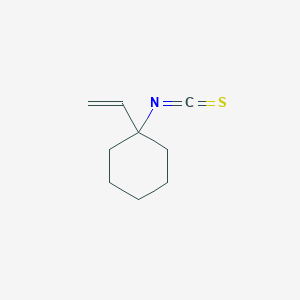
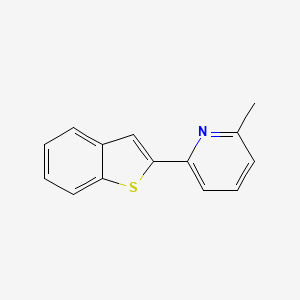
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)

